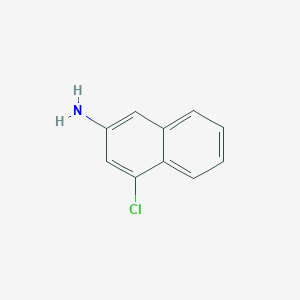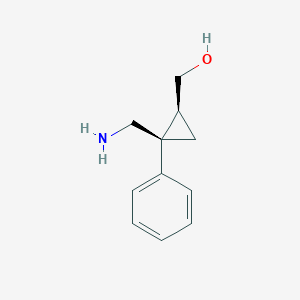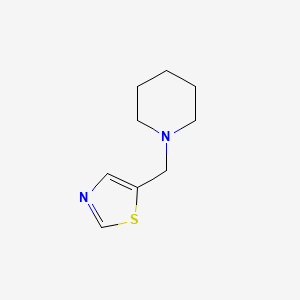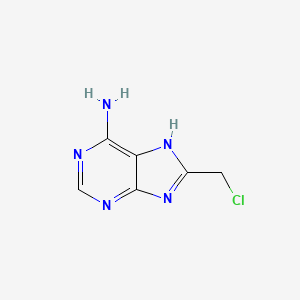
(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol: is an organic compound with the molecular formula C₁₁H₁₄O₂ It is characterized by the presence of a methoxy group attached to the indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-methoxyindanone.
Reduction: The ketone group in 6-methoxyindanone is reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Methanol Addition: The resulting alcohol is then subjected to a methanol addition reaction to introduce the methanol group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the methoxy or methanol groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Substituted indane derivatives
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand the effects of methoxy and methanol groups on biological activity.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
6-Methoxyindanone: A precursor in the synthesis of (6-Methoxy-2,3-dihydro-1H-inden-5-YL)methanol.
2,3-Dihydro-1H-inden-5-YL)methanol: Lacks the methoxy group, leading to different chemical and biological properties.
6-Hydroxy-2,3-dihydro-1H-inden-5-YL)methanol: Contains a hydroxy group instead of a methoxy group, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both methoxy and methanol groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C11H14O2/c1-13-11-6-9-4-2-3-8(9)5-10(11)7-12/h5-6,12H,2-4,7H2,1H3 |
InChIキー |
YQIIJSKPFGCIMN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2CCCC2=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11911223.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)
![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)

![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)




![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)



